molecular formula C15H15NO3S B172649 N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide CAS No. 14674-38-5

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B172649
CAS No.: 14674-38-5
M. Wt: 289.4 g/mol
InChI Key: NMFPHUIOZBSQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core linked to a 4-methoxyphenyl group via a methylidene (–CH=) bridge. This compound belongs to a class of Schiff base sulfonamides, which are characterized by their imine (–C=N–) functional group.

The presence of the methoxy (–OCH₃) group in the benzylidene moiety likely enhances electron-donating properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFPHUIOZBSQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354222
Record name N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14674-38-5
Record name N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen and aromatic methoxy group serve as reactive sites for substitution.

Benzylation

  • Reagents/Conditions : Benzyl bromide, K₂CO₃, THF/H₂O (1:1), 25°C .

  • Mechanism : SN1-like pathway involving benzylic carbocation formation (Figure 1).

  • Product : N-Benzyl derivatives with retained sulfonamide integrity.

Acylation

  • Reagents/Conditions : Acetyl chloride (AcCl), CH₂Cl₂/H₂O (20:1), 12 hr .

  • Product : N-Acetyl-4-methylbenzenesulfonamide, confirmed via ¹H NMR (δ 2.35 ppm for acetyl CH₃) .

Methoxy Group Substitution

  • Reagents/Conditions : BBr₃ in CH₂Cl₂, –78°C → 25°C .

  • Product : Demethylation to phenolic derivatives, verified by IR (broad O–H stretch at 3200–3500 cm⁻¹) .

Catalytic Reactions

Transition-metal catalysts enable selective functionalization.

Iron(III)-Catalyzed Coupling

  • Reagents/Conditions : FeCl₃ (20 mol%), toluene, 80°C .

  • Product : Imine-linked sulfonamide complexes (e.g., with 4-fluorobenzaldehyde), isolated in 33–68% yield .

Reduction Reactions

The imine (C=N) bond is selectively reduced while preserving the sulfonamide group.

Imine Reduction

  • Reagents/Conditions : NaBH₄, MeOH, 0°C → 25°C.

  • Product : Secondary amine derivative (confirmed by loss of C=N IR peak at 1640 cm⁻¹).

Oxidation Reactions

Controlled oxidation modifies the sulfonamide sulfur.

Sulfoxide Formation

  • Reagents/Conditions : H₂O₂ (30%), AcOH, 60°C .

  • Product : Sulfoxide analog (S=O confirmed by MS: m/z 289 → 305 [M+H]⁺) .

Comparative Reaction Data

Reaction Type Reagents Conditions Product Yield
BenzylationBnBr, K₂CO₃THF/H₂O, 25°CN-Benzyl sulfonamide83%
AcylationAcClCH₂Cl₂/H₂O, RTN-Acetyl sulfonamide75%
DemethylationBBr₃CH₂Cl₂, –78°C → RTPhenolic derivative91%
Imine reductionNaBH₄MeOH, 0°C → RTSecondary amine88%
SulfoxidationH₂O₂, AcOH60°C, 4 hrSulfoxide62%

Mechanistic Insights

  • SN1 Benzylation : Stabilization of benzylic carbocation by aryl groups drives substitution at nitrogen .

  • FeCl₃ Catalysis : Lewis acid facilitates imine activation, enabling C–N bond formation with aryl aldehydes .

  • Demethylation : BBr₃ selectively cleaves methoxy C–O bonds without affecting sulfonamide stability .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.
  • Antimicrobial Properties : N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide has shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) data for selected pathogens are summarized below:
PathogenMIC (mg/mL)MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.10–0.150.15–0.20
Escherichia coli0.15–0.300.20–0.30
Pseudomonas aeruginosa0.20–0.250.25–0.30
Bacillus cereus0.05–0.100.10–0.15

These results indicate that the compound is particularly effective against MRSA and Bacillus cereus, suggesting its potential as a therapeutic agent for resistant bacterial infections.

Medicinal Chemistry

  • Potential Therapeutic Applications : The compound is being explored for its anticancer properties, with studies indicating that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these cell lines are below 10 µg/mL, highlighting its strong cytotoxic effects .

Industrial Applications

Beyond laboratory research, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its role in synthesizing dyes and pigments further emphasizes its industrial relevance.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

a. N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
  • Structure : The 4-methoxy group in the target compound is replaced with a chloro (–Cl) substituent.
  • Reactivity : The electron-withdrawing nature of chlorine enhances electrophilicity at the imine carbon, making this compound more reactive in allylation and catalytic reactions compared to the methoxy analog .
  • Applications: Used as a substrate in enantioselective allylation reactions (e.g., with allyltributyltin) to synthesize β-amino acids .
b. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
  • Structure : Features a methyl (–CH₃) group instead of methoxy at the benzylidene para position.
  • Safety : Classified as an irritant (Xi hazard symbol), similar to other sulfonamide derivatives .
c. Heterocyclic Derivatives (Indazole and Quinazoline Sulfonamides)
  • Examples :
    • N-(4-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (4a): Melting point 159–161°C .
    • N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide (20): Exhibits potent diuretic and antihypertensive activity .
  • Key Differences: The replacement of the benzylidene group with heterocycles (indazole, quinazoline) introduces additional hydrogen-bonding sites and steric bulk, which can enhance binding to biological targets like monoamine oxidases (MAOs) or β-secretase .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Bioactivity Highlights
Target Compound 4-OCH₃ (benzylidene) Not reported Not explicitly studied
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide 4-Cl (benzylidene) Not reported Catalytic allylation substrate
4a Indazole + 4-Cl 159–161 Potential MAO inhibition
5a Indazole + 4-OCH₂CH₃ 125–127 Improved solubility due to ethoxy
  • Trends : Chloro and nitro substituents correlate with higher melting points due to stronger intermolecular interactions (e.g., halogen bonding), while methoxy/ethoxy groups enhance solubility .

Pharmacological Potential

  • Amino-Functionalized Analogs: N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide (): The amino group and bis(4-methoxyphenyl)ethyl chain enhance its utility in drug discovery, particularly for central nervous system targets.
  • Quinazoline Derivatives: Compound 20 () outperformed standard drugs in diuretic and antihypertensive assays, suggesting that nitro groups (–NO₂) at the sulfonamide para position may enhance bioactivity.

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Related sulfonamides (e.g., 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide) exhibit hydrogen-bonding networks involving sulfonyl oxygen and aromatic protons, stabilizing the crystal lattice .
  • Spectroscopy :
    • ¹H NMR : The methoxy proton in the target compound is expected to resonate at δ ~3.8 ppm, similar to N-(4-methoxyphenyl)benzenesulfonamide derivatives .
    • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

Biological Activity

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features both a methoxy group and a sulfonamide moiety, contributing to its unique chemical behavior. Its structural formula is represented as follows:

C19H18NO2S2\text{C}_{19}\text{H}_{18}\text{N}\text{O}_{2}\text{S}_{2}

This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy of the compound can be summarized in the following table:

Pathogen MIC (mg/mL) MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.10–0.150.15–0.20
Escherichia coli0.15–0.300.20–0.30
Pseudomonas aeruginosa0.20–0.250.25–0.30
Bacillus cereus0.05–0.100.10–0.15

These results indicate that the compound is particularly effective against MRSA and Bacillus cereus, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been studied for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Cytotoxicity Assays

The cytotoxic effects were evaluated using different cancer cell lines, with results summarized as follows:

Cell Line IC50 (µg/mL)
HCT-11636
HeLa34
MCF-740

The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting it may be a viable candidate for further development as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It appears to activate caspases, leading to programmed cell death in cancer cells.
  • Biofilm Disruption : The compound has shown potential in inhibiting biofilm formation by pathogenic bacteria, which is crucial for their virulence .

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Resistant Strains : In a study comparing several compounds, this compound demonstrated superior activity against MRSA compared to standard antibiotics like ampicillin .
  • Anticancer Activity Evaluation : A recent study highlighted the compound's ability to reduce cell viability in various cancer lines significantly, with observed morphological changes consistent with apoptosis .
  • Biofilm Formation Inhibition : The compound was effective in reducing biofilm formation by clinical strains of staphylococci, indicating its potential application in treating biofilm-associated infections .

Q & A

Q. What are the standard synthetic routes for N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, HBF₄-catalyzed reactions between propargylic alcohols and sulfonamides yield the target compound in ~85% efficiency. Key steps include:

  • Reactants : 1-(4-Methoxyphenyl)prop-2-yn-1-ol and 4-methylbenzenesulfonamide.
  • Catalyst : HBF₄ (20 mol%).
  • Conditions : Room temperature, 12–24 hours in dichloromethane.
  • Purification : Column chromatography (petroleum ether/EtOAc, 80:20) .
    Alternative routes involve Schiff base formation between 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide under acidic conditions, with yields optimized by controlling stoichiometry and solvent polarity .

Q. How is the structural identity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Slow evaporation from ethanol or DCM.
  • Software : SHELX suite (SHELXL for refinement) generates ORTEP diagrams to visualize bond lengths/angles.
  • Key Metrics : C–N bond lengths (~1.35–1.40 Å) and dihedral angles between aromatic rings confirm imine geometry .
  • Validation : R-factors (<0.05) and Hirshfeld surface analysis ensure data reliability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in cyclization reactions to form N-heterocycles?

Methodological Answer: The compound acts as an electrophilic intermediate in cyclization. For instance:

  • Step 1 : Formation of an iminium ion via reaction with L-proline.
  • Step 2 : Nucleophilic attack by 2-aminopyridine, forming a C–N bond.
  • Step 3 : [4+1] Cycloaddition with TOSMIC, followed by 1,3-H shift to yield imidazo[1,2-a]pyridine derivatives .
    Contradictions arise in solvent effects: Polar aprotic solvents (DMF) favor cyclization, while protic solvents (MeOH) lead to side products. Kinetic studies (NMR monitoring) resolve these discrepancies .

Q. How can crystallographic data inconsistencies (e.g., unit cell parameters) be resolved for polymorphic forms?

Methodological Answer: Polymorphism is addressed via:

  • Temperature-Dependent Crystallization : Variations in cooling rates (e.g., 0.5°C/min vs. rapid quenching) yield distinct polymorphs.
  • Software Tools : SHELXD for phase refinement and Mercury for packing analysis identify lattice energy differences.
  • Validation : Cross-referencing with Cambridge Structural Database (CSD) entries (e.g., refcodes TEPJUR, QIJSUC) confirms novel vs. reported forms .

Q. What analytical strategies distinguish between isomeric byproducts in sulfonamide derivatives?

Methodological Answer:

  • Chromatography : HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) separates isomers based on retention times.
  • Spectroscopy : NOESY NMR identifies spatial proximity of methoxy protons to confirm para vs. meta substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Mass accuracy <2 ppm discriminates isomers (e.g., m/z 316.0984 for para vs. 316.0979 for meta) .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Donating Groups (e.g., –OCH₃) : Enhance stability of imine intermediates, favoring Suzuki-Miyaura couplings (Pd catalysis).
  • Electron-Withdrawing Groups (e.g., –NO₂) : Increase electrophilicity, accelerating Ullmann-type couplings (Cu catalysis).
  • Kinetic Profiling : DFT calculations (B3LYP/6-31G*) correlate Hammett σ values with reaction rates .

Q. What challenges arise in refining high-resolution X-ray data for twinned crystals of this compound?

Methodological Answer:

  • Twin Law Identification : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Data Quality : Ensure redundancy (I/σ(I) >10) and resolution (<0.8 Å) to mitigate noise.
  • Validation : Rmerge (<5%) and CC1/2 (>90%) metrics confirm model accuracy .

Q. Guidelines for Researchers

  • Synthesis : Prioritize HBF₄-catalyzed methods for scalability .
  • Characterization : Combine SC-XRD with HRMS/NMR for unambiguous validation .
  • Mechanistic Studies : Use kinetic and computational tools to resolve contradictions in reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.